Doubly-Capped Structure Eliminates Hydrogen Bond Donor (HBD) Capacity Compared to 4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Direct comparison of computed molecular properties reveals a key structural differentiation. The target compound, 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane , has zero hydrogen bond donors (HBD = 0). The most relevant mono-substituted comparator, 4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 1170830-83-7) [1], retains a secondary amine at the 8-position and has one HBD (HBD = 1). Both values are computed by PubChem.
| Evidence Dimension | Hydrogen Bond Donor Count (Key CNS Drug Design Parameter) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (PubChem CID 44116888), HBD = 1 |
| Quantified Difference | Absolute difference of 1 HBD |
| Conditions | In silico computed descriptor (PubChem) |
Why This Matters
Reducing HBD count to zero is a standard tactic to improve passive BBB permeability and CNS exposure, making this compound more suitable for CNS target programs than its mono-substituted analog.
- [1] PubChem Compound Summary for CID 44116888, 4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane. Accessed 2026. View Source
